molecular formula C14H20N2O3 B5674896 7-[(3-methylisoxazol-5-yl)acetyl]-2-oxa-7-azaspiro[4.5]decane

7-[(3-methylisoxazol-5-yl)acetyl]-2-oxa-7-azaspiro[4.5]decane

Cat. No. B5674896
M. Wt: 264.32 g/mol
InChI Key: DUHKOSPGLDZNGC-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of various stereoisomers related to this compound has been explored. For instance, Mori and Ikunaka (1984) synthesized four possible stereoisomers of a related compound, 7-ethyl-2-methyl-1,6-dioxaspiro[4.5]decane, starting from ethyl (S)-lactate and dimethyl (S)-malate using dianion alkylation (Mori & Ikunaka, 1984).

Molecular Structure Analysis

  • Wen (2002) reported the crystal structure of a related compound, 4-(dichloroacetyl)-1-oxa-4-azaspiro[4.5]decane, revealing a chiral structure and a chair conformation for the cyclohexyl ring (Wen, 2002).

Chemical Reactions and Properties

  • The reactivity of similar compounds has been studied. For example, Oh and Kohn (1992) investigated the chemical reactivity of 4-methylene-1-oxa-6,9-diazaspiro[4.5]decane-7,10-dione, providing insights into the role of key structural elements in chemical transformations (Oh & Kohn, 1992).

Physical Properties Analysis

  • The physical properties of related spiro compounds have been studied, such as their crystal structures and conformations. Parvez, Yadav, and Senthil (2001) examined the crystal structures of 1-oxa-4-thiaspiro[4.5]decane derivatives, providing insights into molecular dimensions and bonding (Parvez, Yadav, & Senthil, 2001).

Chemical Properties Analysis

  • Research on similar spiro compounds also includes the study of their chemical properties. For example, Sukhorukov et al. (2008) explored the transformation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates into methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, suggesting a mechanistic scheme involving initial N-O bond cleavage (Sukhorukov et al., 2008).

properties

IUPAC Name

2-(3-methyl-1,2-oxazol-5-yl)-1-(2-oxa-9-azaspiro[4.5]decan-9-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-11-7-12(19-15-11)8-13(17)16-5-2-3-14(9-16)4-6-18-10-14/h7H,2-6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHKOSPGLDZNGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)CC(=O)N2CCCC3(C2)CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-[(3-Methylisoxazol-5-yl)acetyl]-2-oxa-7-azaspiro[4.5]decane

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